
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is a chemical compound with a unique structure that includes a benzodioxocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-bis(bromomethyl)benzene . The reaction is carried out under reflux conditions in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione exerts its effects involves interactions with specific molecular targets. The compound can modulate various pathways, depending on its functional groups and the environment. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Uniqueness
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is unique due to its benzodioxocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, differentiating it from other similar compounds.
Properties
CAS No. |
47542-00-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C11H10O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h2-5,7H,6H2,1H3 |
InChI Key |
ZJZLFDHSFOSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




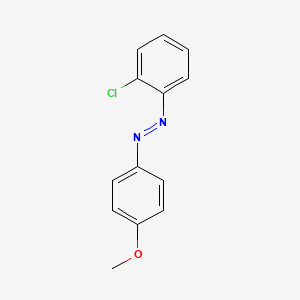
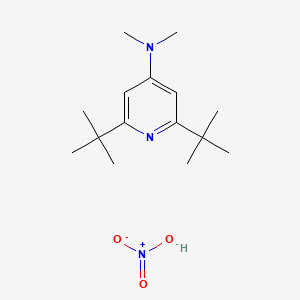

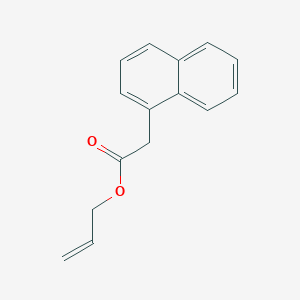
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
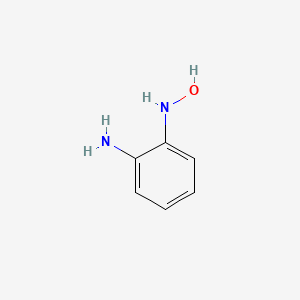
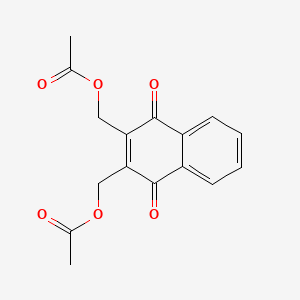
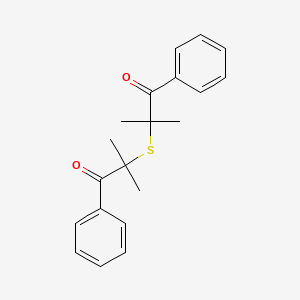
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
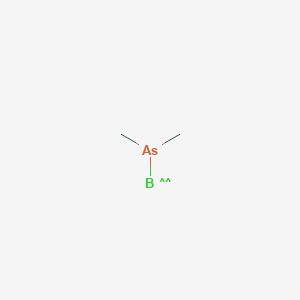
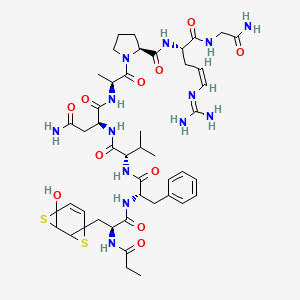
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
